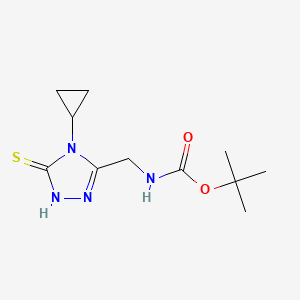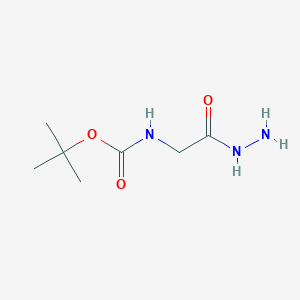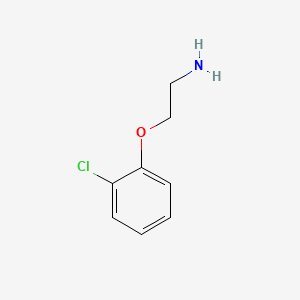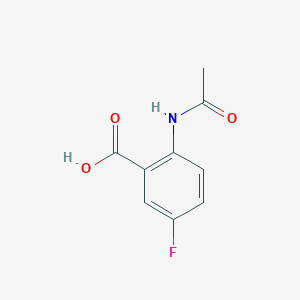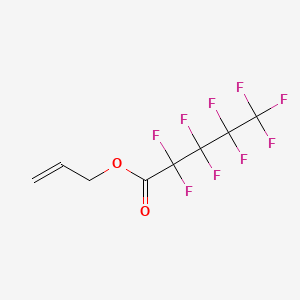
5-氟-2-(三氟甲基)苄基溴
描述
5-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a benzyl bromide derivative where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
5-Fluoro-2-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: Used in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that benzyl bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Mode of Action
5-Fluoro-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, can participate in reactions at the benzylic position. These reactions include free radical bromination, where a hydrogen atom at the benzylic position is replaced by a bromine atom . Nucleophilic substitution reactions can also occur, where a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom .
Result of Action
It’s known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl bromide. For instance, the compound is known to be a lachrymator, a substance that stimulates the flow of tears, which could potentially affect its action in an environment where the eyes are exposed . Additionally, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemical species .
生化分析
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in nucleophilic substitution reactions. The compound’s bromine atom can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its fluorine atoms contribute to its stability and reactivity, allowing it to participate in various biochemical processes .
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular functions. Moreover, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom is particularly reactive, allowing it to bind with nucleophilic sites on enzymes and proteins. This binding can result in changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s impact becomes significant beyond a certain dosage, emphasizing the need for careful dosage management in experimental studies .
Metabolic Pathways
5-Fluoro-2-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s fluorine atoms play a crucial role in its metabolic stability, affecting the rate of its conversion and the nature of its metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl bromide within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(trifluoromethyl)benzyl bromide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-Fluoro-2-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(trifluoromethyl)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzyl bromide
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness
5-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring. These substituents significantly influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis. The combination of these groups enhances the compound’s electrophilicity and stability, distinguishing it from other benzyl bromide derivatives .
属性
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWBTRGSDOAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372158 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-48-9 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239135-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
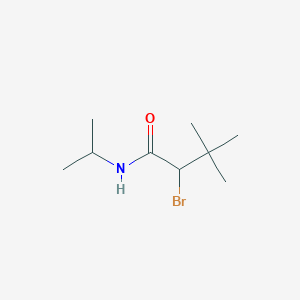
![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)
